Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Catalog No.
S15034523
CAS No.
74101-30-7
M.F
C21H18N4OS
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thi...

CAS Number

74101-30-7

Product Name

Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

IUPAC Name

N-[5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c1-14-8-10-17(11-9-14)18-12-20(22-15(2)26)25(24-18)21-23-19(13-27-21)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,26)

InChI Key

QZZOWEAVGQTUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=NC(=CS3)C4=CC=CC=C4

Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound characterized by its unique molecular structure. Its molecular formula is C18H17N3OSC_{18}H_{17}N_3OS, with a molecular weight of approximately 323.41 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a thiazole and phenyl groups, contributing to its potential biological activity and chemical reactivity .

Typical for amides and heterocycles, including:

  • Nucleophilic substitutions: The nitrogen in the amide group can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or enamines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or altered pharmacological profiles.

Compounds similar to Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- have been studied for various biological activities. Preliminary studies suggest potential applications in:

  • Antimicrobial activity: Some derivatives show effectiveness against bacterial and fungal strains.
  • Anticancer properties: Certain structural analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory effects: The presence of thiazole and pyrazole moieties may contribute to anti-inflammatory activity through modulation of inflammatory pathways.

Further research is necessary to elucidate specific mechanisms of action and therapeutic potentials.

The synthesis of Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Thiazole synthesis: Thiazoles can be synthesized via condensation reactions between thioketones and α-halo ketones.
  • Amidation: The final acetamide formation involves reacting the intermediate with acetic anhydride or acetyl chloride.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- has potential applications in:

  • Pharmaceutical industry: As a lead compound for developing new drugs targeting various diseases.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pests.
  • Material science: Exploration as a building block for synthesizing novel materials with unique properties.

Interaction studies involving Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- focus on its binding affinity to biological targets such as enzymes and receptors. These studies may include:

  • Molecular docking simulations: To predict how the compound interacts at the molecular level with specific proteins.
  • In vitro assays: To evaluate the biological effects of the compound on cell lines or isolated tissues.

Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Similar Compounds

Several compounds share structural characteristics with Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-. Here are some notable examples:

Compound NameStructure Features
Acetamide, N-(4-chlorophenyl)Contains a chlorophenyl group instead of 4-methylphenyl
Acetamide, N-(3-chloro-4-methylphenyl)Similar pyrazole structure but with chlorine substitution
2-{[3-(Phenyl)pyrazol]thio}acetamideFeatures a thioether linkage instead of thiazole

These compounds highlight the diversity within this chemical class while underscoring the unique attributes of Acetamide, N-(3-(4-methylphenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- that may contribute to its distinct biological activities.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.12013238 g/mol

Monoisotopic Mass

374.12013238 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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